

# Entecavir-d2 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Entecavir-d2 |           |
| Cat. No.:            | B12410686    | Get Quote |

## **Entecavir-d2: A Technical Guide for Researchers**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Entecavir-d2**, a deuterated analog of the potent antiviral drug Entecavir. This document is intended to serve as a comprehensive resource, covering supplier and purchasing information, detailed experimental protocols for analysis, and a summary of its mechanism of action.

## **Supplier and Purchasing Information**

**Entecavir-d2** is available from several specialized chemical suppliers. The following table summarizes key information from various suppliers to facilitate procurement. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed product specifications.



| Supplier                           | Product Name | Catalog<br>Number | Purity                                          | Notes                                                                                       |
|------------------------------------|--------------|-------------------|-------------------------------------------------|---------------------------------------------------------------------------------------------|
| Cayman<br>Chemical                 | Entecavir-d2 | 37212             | ≥99% deuterated forms (d1-d2)                   | Intended for use as an internal standard for quantification of Entecavir by GC-or LC-MS.[1] |
| Simson Pharma<br>Limited           | Entecavir-D2 | E170002           | Certificate of Analysis provided with purchase. | Available via custom synthesis.                                                             |
| MedChemExpres<br>s                 | Entecavir-d2 | HY-13678S         | Not specified                                   | Deuterium<br>labeled<br>Entecavir.                                                          |
| VIVAN Life<br>Sciences             | Entecavir-d2 | VLCS-00661        | Not specified                                   | Stable Isotope<br>Labeled<br>Compound.                                                      |
| Acanthus<br>Research               | Entecavir-D2 | ENT-10-002        | Not specified                                   | Drug Substance Stable Isotope Labeled Reference Standard.                                   |
| Pharmaffiliates                    | Entecavir-d2 | Not specified     | Not specified                                   | Labeled Entecavir for research purposes.                                                    |
| TLC<br>Pharmaceutical<br>Standards | Entecavir-d2 | Not specified     | Not specified                                   | Non-labeled<br>CAS: 142217-69-<br>4.                                                        |

## **Synthesis of Entecavir-d2**







A detailed, publicly available experimental protocol for the specific synthesis of **Entecavir-d2** is not readily found in the scientific literature. However, numerous synthetic routes for Entecavir have been published. The introduction of deuterium labels can typically be achieved by utilizing deuterated starting materials or reagents at a specific step in the synthesis.

One plausible strategy for the synthesis of **Entecavir-d2**, where the deuterium atoms are located on the exocyclic methylene group, would involve the use of a deuterated Wittig reagent or a similar methylenating agent in the final steps of the synthesis of the carbocyclic core, prior to the coupling with the guanine base. For instance, a deuterated version of the Nysted reagent could be employed.

The general synthesis of Entecavir often involves the stereoselective construction of the functionalized cyclopentyl core, followed by the coupling with a protected guanine derivative, and subsequent deprotection steps. Several approaches to the carbocyclic core have been described, starting from precursors like D-ribose or employing strategies such as intramolecular nitrile oxide cycloaddition or ring-closing metathesis. Researchers aiming to synthesize **Entecavir-d2** would need to adapt these existing methods by incorporating deuterated reagents at the appropriate synthetic juncture.

## **Mechanism of Action**

Entecavir is a potent and selective inhibitor of the hepatitis B virus (HBV) DNA polymerase.[2] [3][4] It is a guanosine nucleoside analog that requires intracellular phosphorylation to its active triphosphate form, Entecavir triphosphate (ETV-TP).[2] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.

The mechanism of action involves the inhibition of all three catalytic functions of the HBV reverse transcriptase (polymerase):

- Base priming: Inhibition of the initiation of DNA synthesis.
- Reverse transcription: Inhibition of the synthesis of the negative DNA strand from the pregenomic RNA template.
- DNA-dependent DNA synthesis: Inhibition of the synthesis of the positive DNA strand.



Upon incorporation into the viral DNA, Entecavir acts as a chain terminator, thus halting viral replication.[3]



Click to download full resolution via product page

Caption: Mechanism of action of Entecavir in inhibiting HBV replication.

## **Experimental Protocols: Analysis of Entecavir**

The following is a representative experimental protocol for the analysis of Entecavir in bulk drug and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC).



This method can be adapted for the analysis of **Entecavir-d2**, which is expected to have a similar retention time to the unlabeled compound under the same chromatographic conditions.

# **High-Performance Liquid Chromatography (HPLC) Method**

This method is based on published procedures for the quantitative determination of Entecavir.

#### 4.1.1. Instrumentation

- HPLC system equipped with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- · Data acquisition and processing software

#### 4.1.2. Reagents and Materials

- · Entecavir reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or other suitable buffer components

#### 4.1.3. Chromatographic Conditions



| Parameter            | Condition                                                                                                                                                                                       |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mobile Phase         | A mixture of Methanol and Water (e.g., 55:45 v/v) or Acetonitrile and Water (e.g., 20:80 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use. |
| Flow Rate            | 1.0 mL/min                                                                                                                                                                                      |
| Column Temperature   | Ambient                                                                                                                                                                                         |
| Detection Wavelength | 254 nm                                                                                                                                                                                          |
| Injection Volume     | 20 μL                                                                                                                                                                                           |
| Run Time             | Approximately 10 minutes                                                                                                                                                                        |

#### 4.1.4. Preparation of Standard Solution

- Accurately weigh about 10 mg of Entecavir reference standard into a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100  $\mu g/mL$ .
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-20  $\mu$ g/mL.

#### 4.1.5. Preparation of Sample Solution (from Tablets)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to about 1 mg of Entecavir and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
- Dilute to volume with the mobile phase and mix well.



• Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.

#### 4.1.6. System Suitability

Inject the standard solution (e.g.,  $10 \mu g/mL$ ) five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the Entecavir peak should be not more than 1.5.

#### 4.1.7. Analysis

Inject the standard solutions and the sample solution into the chromatograph, record the peak areas, and calculate the concentration of Entecavir in the sample.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: General workflow for the HPLC analysis of Entecavir.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Inhibition of Hepatitis B Virus Polymerase by Entecavir PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Entecavir-d2 supplier and purchasing information].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410686#entecavir-d2-supplier-and-purchasing-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com